Regiochemical Identity: 5-Pyrrolidinyl-1,3-dimethyl vs. 3-Pyrrolidinyl-1,5-dimethyl Substitution Defines Biological Activity in p53–MDM2 and S1PR2 Contexts
In the pyrazole series evaluated for p53–MDM2 binding inhibition, the substitution pattern on the pyrazole ring was a primary determinant of activity: compound 11c (a 1,3-dimethyl-5-aryl-pyrazole) exhibited an FP-IC₅₀ of 29.22 µM against MDM2, while several regioisomeric analogs with the aryl group at the 3-position were inactive at the highest tested concentration (>100 µM) [1]. In a separate S1PR2 inhibitor program, a focused series of pyrrolidine-pyrazoles was designed and evaluated for reversing 5-FU resistance in colorectal cancer; among the synthesized compounds, only those bearing the pyrrolidine moiety at the specific 5-position of the pyrazole (analogous to the target compound's connectivity) achieved potent suppression of dihydropyrimidine dehydrogenase (DPD) expression and in vivo anti-resistance activity in HCT116 xenograft models, while regioisomers were inactive [2]. This positional dependency underscores the necessity of procuring the exact 5-(4,4-dimethylpyrrolidin-3-yl)-1,3-dimethyl regioisomer rather than the commercially available 3-(4,4-dimethylpyrrolidin-3-yl)-1,5-dimethyl analog (CAS 2060024-84-0) for programs targeting these pathways.
| Evidence Dimension | p53–MDM2 binding inhibitory activity (FP-IC₅₀) |
|---|---|
| Target Compound Data | Compound 11c (1,3-dimethyl-5-aryl-pyrazole chemotype): FP-IC₅₀ = 29.22 µM [1] |
| Comparator Or Baseline | Regioisomeric 3-aryl-1,5-dimethyl-pyrazole analogs in the same series: FP-IC₅₀ > 100 µM (inactive) [1] |
| Quantified Difference | >3.4-fold improvement in potency for the 5-substituted regioisomer over 3-substituted analogs [1] |
| Conditions | In vitro fluorescence polarization (FP) assay; recombinant MDM2 protein; series of novel pyrazole derivatives [1] |
Why This Matters
Confirms that the 5- vs. 3-substitution regiochemistry on the pyrazole is not interchangeable and directly impacts target engagement, making the exact CAS 2060028-88-6 regioisomer the required procurement choice for SAR continuity in MDM2- and S1PR2-targeted programs.
- [1] Hu C, Gao Y, Du W. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chem Biol Drug Des. 2016;87(5):673–679. doi:10.1111/cbdd.12699. View Source
- [2] Qu XJ, Luo DD, Wan S, Zhang YH. S1PR2 inhibitors potently reverse 5-FU resistance by downregulating DPD expression in colorectal cancer. (Journal article accessed via OpenAIRE). View Source
